molecular formula C16H19N3O2 B12749709 N-(3-Phenyl-5-isoxazolyl)-1-pyrrolidinepropanamide CAS No. 86683-49-0

N-(3-Phenyl-5-isoxazolyl)-1-pyrrolidinepropanamide

Cat. No.: B12749709
CAS No.: 86683-49-0
M. Wt: 285.34 g/mol
InChI Key: DQPHFLVHTJFYAN-UHFFFAOYSA-N
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Description

N-(3-Phenyl-5-isoxazolyl)-1-pyrrolidinepropanamide is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazole derivatives are known for their diverse biological activities, including muscle relaxant and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Phenyl-5-isoxazolyl)-1-pyrrolidinepropanamide typically involves multiple steps. One common method includes the reaction of 3-phenyl-5-hydroxymethylisoxazole with methanesulfonyl chloride and triethylamine in dichloromethane at room temperature. This is followed by the addition of sodium azide in N,N-dimethylformamide at 55°C. Finally, the product is treated with ammonium chloride and zinc in ethanol and water under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-Phenyl-5-isoxazolyl)-1-pyrrolidinepropanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the isoxazole ring.

    Reduction: Reduced forms of the compound, potentially altering the isoxazole ring.

    Substitution: Substituted derivatives with various functional groups attached to the isoxazole ring.

Scientific Research Applications

N-(3-Phenyl-5-isoxazolyl)-1-pyrrolidinepropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Phenyl-5-isoxazolyl)-1-pyrrolidinepropanamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by modulating the activity of neurotransmitters in the central nervous system. The compound may enhance the inhibitory effects of gamma-aminobutyric acid (GABA), leading to muscle relaxation and anticonvulsant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Phenyl-5-isoxazolyl)-1-pyrrolidinepropanamide is unique due to its specific structural configuration, which imparts distinct biological activities. Its ability to modulate neurotransmitter activity makes it a valuable compound for research in neuropharmacology.

Properties

CAS No.

86683-49-0

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

N-(3-phenyl-1,2-oxazol-5-yl)-3-pyrrolidin-1-ylpropanamide

InChI

InChI=1S/C16H19N3O2/c20-15(8-11-19-9-4-5-10-19)17-16-12-14(18-21-16)13-6-2-1-3-7-13/h1-3,6-7,12H,4-5,8-11H2,(H,17,20)

InChI Key

DQPHFLVHTJFYAN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCC(=O)NC2=CC(=NO2)C3=CC=CC=C3

Origin of Product

United States

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